molecular formula C11H18N2O3S B2396049 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide CAS No. 952901-13-2

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide

Cat. No.: B2396049
CAS No.: 952901-13-2
M. Wt: 258.34
InChI Key: INIHWKGRTSZSJQ-UHFFFAOYSA-N
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Description

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol It is a sulfonamide derivative, characterized by the presence of an amino group, a tert-butyl group, and a methoxy group attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide is reported to be USP30 inhibitors . USP30 is a deubiquitinating enzyme located in the mitochondria and is involved in the regulation of mitophagy, a process for the selective degradation of mitochondria by autophagy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-tert-butyl-3-methoxybenzene-1-sulfonamide
  • 3-amino-N-tert-butyl-4-ethoxybenzene-1-sulfonamide
  • 3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonyl chloride

Uniqueness

3-amino-N-tert-butyl-4-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with molecular targets. Additionally, the methoxy group can influence the compound’s solubility and stability .

Properties

IUPAC Name

3-amino-N-tert-butyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHWKGRTSZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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